Product packaging for 2-[(Prop-2-enamido)methyl]benzoic acid(Cat. No.:CAS No. 2305354-62-3)

2-[(Prop-2-enamido)methyl]benzoic acid

Cat. No.: B2852803
CAS No.: 2305354-62-3
M. Wt: 205.213
InChI Key: SIHBTEANGFGEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(Prop-2-enamido)methyl]benzoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B2852803 2-[(Prop-2-enamido)methyl]benzoic acid CAS No. 2305354-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(prop-2-enoylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-10(13)12-7-8-5-3-4-6-9(8)11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHBTEANGFGEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Research Landscape of 2 Prop 2 Enamido Methyl Benzoic Acid

Historical Context and Foundational Research Trajectories

The foundational research on 2-[(Prop-2-enamido)methyl]benzoic acid is intrinsically linked to the broader development of functional polymers, particularly in the areas of molecular imprinting and stimuli-responsive materials. The quest for synthetic polymers with tailored recognition capabilities, mimicking natural biological receptors like antibodies and enzymes, drove the exploration of various functional monomers. Molecularly imprinted polymers (MIPs) are a class of materials synthesized in the presence of a template molecule, creating specific recognition sites. nih.gov The effectiveness of these MIPs is highly dependent on the choice of functional monomer, which interacts with the template molecule.

Early research trajectories focused on synthesizing and characterizing polymers and copolymers incorporating monomers with acidic or basic groups that could respond to changes in pH. The inclusion of carboxylic acid groups, such as the one present in this compound, allows for the creation of pH-responsive hydrogels. These hydrogels can exhibit significant changes in their swelling behavior in response to variations in the pH of the surrounding medium. nih.gov This property is due to the protonation and deprotonation of the carboxylic acid groups, which alters the electrostatic interactions within the polymer network. mdpi.com Foundational studies in this area investigated the synthesis of such polymers and characterized their swelling kinetics and equilibrium swelling ratios at different pH values.

Emerging Research Paradigms and Current Trends

Current research on this compound and structurally similar monomers is characterized by a move towards more complex and multifunctional polymer systems. A significant trend is the development of dual-responsive polymers, which can react to multiple external stimuli, such as both pH and temperature. semanticscholar.orgresearchgate.net This is often achieved by copolymerizing a pH-responsive monomer with a thermoresponsive monomer, such as N-isopropylacrylamide (NIPAM). nih.govmdpi.com The resulting copolymers can exhibit both a lower critical solution temperature (LCST) and pH-dependent swelling, making them suitable for a wider range of applications. nih.gov

Another prominent research paradigm is the use of these functional monomers in the fabrication of highly selective sensors. The technique of molecular imprinting has become increasingly sophisticated, and monomers like this compound are valuable due to their ability to form specific interactions (e.g., hydrogen bonds, electrostatic interactions) with target analytes. nih.govresearchgate.net This allows for the creation of MIPs with high affinity and selectivity for a particular molecule. A significant area of interest is the development of sensors for biologically important molecules, such as dopamine. mdpi.comresearchgate.netmdpi.comnih.gov The specific recognition capabilities of MIPs can help overcome challenges in detecting analytes in complex biological samples.

The table below summarizes some of the key properties and applications of polymers derived from functional monomers, including those with structures analogous to this compound.

Polymer TypeKey PropertyApplication Area
pH-Responsive Hydrogels Swelling/deswelling with pH changesDrug Delivery, Biosensing
Thermoresponsive Polymers Phase transition with temperature changesSmart Coatings, Actuators
Molecularly Imprinted Polymers (MIPs) High selectivity for a target moleculeChemical Sensors, Separation Science
Dual-Responsive Polymers Response to multiple stimuli (e.g., pH and temperature)Advanced Drug Delivery, Smart Materials

Interdisciplinary Research Foci Involving the Chemical Compound

The unique properties of polymers synthesized from this compound have fostered a range of interdisciplinary research collaborations. The applications of these materials extend beyond pure polymer chemistry into fields such as analytical chemistry, materials science, and biomedical engineering.

In analytical chemistry , the primary focus is on the development of novel sensors and separation media. MIPs based on this and similar functional monomers are being investigated for their potential in environmental monitoring, food safety, and clinical diagnostics. nih.gov The ability to create synthetic receptors for specific pollutants or biomarkers is a significant area of research.

In materials science , researchers are exploring the use of these functional polymers in the creation of "smart" materials with tunable properties. This includes the development of self-healing hydrogels, injectable biomaterials, and coatings that can respond to environmental cues. rsc.org The stimuli-responsive nature of these polymers is a key attribute in these applications.

In the biomedical field , the focus is on applications such as controlled drug delivery and tissue engineering. mdpi.com pH-responsive hydrogels can be designed to release a therapeutic agent at a specific site in the body with a particular pH environment, such as in the acidic microenvironment of a tumor. The biocompatibility and biodegradability of these polymer systems are also active areas of investigation. nih.gov

The table below provides an overview of the interdisciplinary applications of polymers derived from functional monomers like this compound.

Research FieldSpecific Application
Analytical Chemistry Selective sensors for dopamine and other biomolecules.
Separation and extraction of specific compounds from complex mixtures.
Materials Science Development of smart hydrogels with tunable swelling properties.
Creation of responsive coatings and membranes.
Biomedical Engineering pH-triggered drug delivery systems.
Scaffolds for tissue engineering.

Advanced Synthetic Methodologies for 2 Prop 2 Enamido Methyl Benzoic Acid and Its Derivatives

Strategic Approaches to Amide Bond Formation

Conventional Coupling Reagents and Techniques

The reaction of a carboxylic acid with an amine to form an amide bond is a cornerstone of organic synthesis. This transformation is typically facilitated by a range of coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. In the context of synthesizing 2-[(prop-2-enamido)methyl]benzoic acid, this involves the coupling of acrylic acid with 2-(aminomethyl)benzoic acid. Alternatively, the more reactive acryloyl chloride can be reacted directly with 2-(aminomethyl)benzoic acid in the presence of a base.

A variety of modern coupling reagents have been developed to improve reaction efficiency and minimize side reactions. These include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve yields. nih.govluxembourg-bio.comnih.govsigmaaldrich.comresearchgate.netluxembourg-bio.com Other powerful reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium/aminium salts such as (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). uni-kiel.deresearchgate.net

The choice of coupling reagent and reaction conditions can significantly influence the outcome of the synthesis. For instance, the use of EDC in combination with NHS provides a water-soluble carbodiimide, which simplifies the purification process as the urea (B33335) byproduct is also water-soluble. nih.govsigmaaldrich.com In contrast, DCC forms a dicyclohexylurea byproduct that is largely insoluble in common organic solvents and can be removed by filtration. nih.gov A comparative analysis of different coupling agents for the synthesis of N-substituted amides has shown that reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can offer superior yields, particularly in aqueous media, and may not require strict pH control. nih.govluxembourg-bio.com

Coupling Reagent SystemTypical SolventKey AdvantagesPotential Considerations
Acryloyl Chloride + Base (e.g., Triethylamine)Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF)High reactivity of acryloyl chloride, often leading to high yields. researchgate.netAcryloyl chloride is moisture-sensitive and corrosive. researchgate.net
EDC / NHSDimethylformamide (DMF), DCM, WaterWater-soluble byproducts for easy removal. nih.govsigmaaldrich.comRequires pH control for optimal efficiency. nih.gov
DCC / HOBtDCM, THFInsoluble urea byproduct is easily filtered off. nih.govDCC is a potent allergen.
HATU / DIPEADMF, Acetonitrile (B52724)High coupling efficiency, even for hindered substrates. uni-kiel.deresearchgate.netHigher cost compared to carbodiimides.
DMTMMWater, AlcoholsHigh yields in aqueous media, no strict pH control needed. nih.govluxembourg-bio.comLess commonly used than carbodiimides.

Enzymatic Synthesis Pathways

In the pursuit of greener and more sustainable chemical processes, enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods. Lipases, in particular, have demonstrated remarkable versatility in catalyzing the formation of amide bonds. nih.govnih.gov These enzymes can operate under mild reaction conditions, often in aqueous or organic solvents, and exhibit high selectivity, which can obviate the need for protecting groups. nih.govnih.gov

The enzymatic synthesis of N-substituted acrylamides has been demonstrated, showcasing the potential of this approach for the preparation of this compound. aupaircaregiver.ca For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has been successfully employed for the amidation of various carboxylic acids and amines. nih.govnih.gov The reaction can proceed through the aminolysis of an acrylic ester or the direct amidation of acrylic acid. researchgate.net

While the direct enzymatic synthesis of this compound has not been extensively reported, the existing literature on lipase-catalyzed amidation provides a strong foundation for its feasibility. The key would be to identify a lipase that can accommodate both the acrylic acid (or an activated derivative) and the 2-(aminomethyl)benzoic acid as substrates. The selectivity of the enzyme could also be advantageous in preventing polymerization of the acrylamide (B121943) moiety.

EnzymeTypical Reaction TypePotential Acyl DonorKey Advantages
Candida antarctica Lipase B (CALB)Amidation, TransamidationAcrylic acid, Ethyl acrylateHigh stability and broad substrate specificity. nih.govnih.gov
Pseudomonas cepacia Lipase (PCL)Aminolysis of estersVinyl acrylateEffective in organic solvents.
Thermomyces lanuginosus Lipase (TLL)AmidationAcrylic acidThermostable enzyme.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has revolutionized chemical synthesis by offering enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes. monash.edursc.orgacs.org The synthesis of acrylamide derivatives, which can be highly exothermic and prone to polymerization, is particularly well-suited for flow chemistry. monash.edu

The continuous flow synthesis of N-phenyl acrylamide has been successfully demonstrated, providing a proof-of-concept for the application of this technology to the synthesis of this compound. monash.edu In a typical flow setup, streams of the reactants, for example, 2-(aminomethyl)benzoic acid and acryloyl chloride (or acrylic acid with a coupling agent), are continuously pumped and mixed in a microreactor. The reaction temperature can be precisely controlled, and the residence time can be optimized to maximize conversion and minimize byproduct formation.

The advantages of a continuous flow process for the synthesis of the target molecule are numerous. The small reactor volume enhances safety by minimizing the amount of hazardous material at any given time. The rapid mixing and efficient heat dissipation can prevent runaway reactions and inhibit the polymerization of the acrylamide product. Furthermore, in-line purification techniques can be integrated into the flow system, allowing for a streamlined and automated synthesis process.

Flow Reactor ParameterTypical RangeSignificance
Reactor TypeMicroreactor, Packed-bed reactorHigh surface-area-to-volume ratio for efficient heat and mass transfer.
Residence TimeSeconds to minutesAllows for precise control over the reaction time.
Temperature0 - 100 °CPrecise temperature control to manage exothermic reactions and prevent side reactions.
Reactant Concentration0.1 - 1.0 MCan be optimized to maximize throughput and yield.

Benzoic Acid Moiety Functionalization Strategies

The benzoic acid portion of this compound offers a versatile handle for further chemical modification, allowing for the introduction of a wide range of functional groups. This can be exploited to tune the properties of the molecule, for example, by attaching it to other molecules or surfaces. This section explores methodologies for the ortho-substitution and selective derivatization of the carboxyl group.

Ortho-Substitution Methodologies

The introduction of substituents at the position ortho to the (prop-2-enamido)methyl group on the benzoic acid ring can be challenging due to steric hindrance. However, directed ortho-metalation (DoM) provides a powerful and regioselective strategy for achieving this transformation. bohrium.comorganic-chemistry.orgnih.govorganic-chemistry.org In DoM, a directing group on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent.

In the case of derivatives of this compound, the amide functionality or a protected form of the carboxylic acid could potentially serve as a directing group. For instance, the amide nitrogen, upon deprotonation, can act as a potent directing group. Alternatively, the carboxylic acid can be deprotonated to form a carboxylate, which can also direct ortho-lithiation. bohrium.comnih.govorganic-chemistry.org The choice of the organolithium base (e.g., n-butyllithium, sec-butyllithium (B1581126), or lithium diisopropylamide) and the reaction conditions (temperature, solvent) are crucial for achieving high regioselectivity and yield. bohrium.comnih.govorganic-chemistry.org

A range of electrophiles can be used to trap the ortho-lithiated intermediate, allowing for the introduction of various functional groups, including halogens, alkyl groups, silyl (B83357) groups, and carbonyl functionalities. This methodology provides a versatile route to a library of ortho-substituted derivatives of the target molecule.

Directing GroupOrganolithium ReagentElectrophileIntroduced Substituent
-CONHRn-BuLi, s-BuLiI2-I
-COOH (as -COOLi)s-BuLi / TMEDACH3I-CH3bohrium.comnih.govorganic-chemistry.org
-CON(R)2t-BuLi(CH3)3SiCl-Si(CH3)3
-CONHRn-BuLiDMF-CHO

Selective Carboxyl Group Derivatization

The carboxylic acid group of this compound is a key functional handle that can be selectively transformed into a variety of other functional groups, such as esters, amides, and acid halides. The challenge lies in performing these transformations without affecting the potentially reactive acrylamide moiety.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. A classic and mild method is the use of diazomethane (B1218177), which rapidly and cleanly converts carboxylic acids to their corresponding methyl esters at room temperature. masterorganicchemistry.com However, diazomethane is toxic and explosive, limiting its use to small-scale applications. masterorganicchemistry.com Alternatively, Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be employed, although the harsh conditions might lead to side reactions with the acrylamide group. A milder approach involves the use of coupling reagents, such as DCC or EDC, to activate the carboxylic acid towards reaction with an alcohol. Enzymatic esterification using lipases also presents a green and selective alternative. mdpi.com

Amidation: The carboxyl group can also be converted into a secondary or tertiary amide by reacting it with a primary or secondary amine, respectively. This is typically achieved using the same coupling reagents discussed in section 2.1.1 (e.g., EDC/NHS, HATU). The choice of amine allows for the introduction of a wide range of functionalities.

Acid Halide Formation: Conversion of the carboxylic acid to the more reactive acid chloride can be accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly reactive intermediates can then be used to form esters and amides under milder conditions than direct coupling methods. However, care must be taken to control the reaction conditions to avoid unwanted reactions with the acrylamide functionality.

DerivativeReagent/MethodKey Features
Methyl EsterDiazomethaneMild, high-yielding, but hazardous. masterorganicchemistry.com
Ethyl EsterEthanol, H₂SO₄ (cat.)Classic method, but may require harsh conditions.
Benzyl EsterBenzyl alcohol, DCC/DMAPMild conditions, good for sensitive substrates.
N-Butyl AmideButylamine, HATUHigh coupling efficiency for amide formation.
Acid ChlorideOxalyl chlorideHighly reactive intermediate for further transformations.

Acrylamide Moiety Incorporation Techniques

The crucial step in synthesizing this compound is the formation of the amide bond between the amine of 2-(aminomethyl)benzoic acid and an acrylic acid derivative. This process, known as acrylation, can be achieved through various techniques, with a focus on reaction optimization and, for its derivatives, stereochemical control.

The most common method for forming the N-substituted acrylamide is the reaction of a primary amine with acryloyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. uobaghdad.edu.iqresearchgate.netresearchgate.net This is a variation of the well-known Schotten-Baumann reaction. The synthesis of this compound would thus typically involve the reaction of 2-(aminomethyl)benzoic acid with acryloyl chloride.

Optimization of this reaction is critical for maximizing yield and purity. Key parameters include the choice of base, solvent, and reaction temperature. Organic bases such as triethylamine (B128534) are frequently used in anhydrous organic solvents like tetrahydrofuran (THF) or chloroform. uobaghdad.edu.iq Alternatively, an inorganic base like sodium hydroxide (B78521) in a biphasic system (e.g., dichloromethane and water) can be employed. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions, such as the polymerization of the acryloyl chloride or product.

Other activated acrylic acid derivatives can also be used, which may offer milder reaction conditions. google.com These include acrylic acid N-hydroxysuccinimide esters or the use of peptide coupling agents to facilitate the reaction between 2-(aminomethyl)benzoic acid and acrylic acid directly. ucl.ac.uk

Parameter Condition 1 Condition 2 Condition 3
Acrylating Agent Acryloyl ChlorideAcryloyl ChlorideAcrylic Acid
Base/Coupling Agent Triethylamine (Et3N)Sodium Hydroxide (NaOH)HATU
Solvent Tetrahydrofuran (THF)Dichloromethane/WaterDimethylformamide (DMF)
Temperature 0 °C to Room Temp.0 °CRoom Temp.
Typical Yield Good to ExcellentGoodExcellent
Notes Standard method, requires careful handling of acryloyl chloride.Biphasic reaction, useful for water-soluble starting materials.Avoids acyl chlorides, but coupling agents reduce atom economy.

This table presents a summary of typical conditions for acrylation reactions based on established chemical principles.

The acrylamide moiety in the parent compound, this compound, features a terminal alkene (C=CH₂), which does not exhibit geometric isomerism (E/Z isomerism). However, for the synthesis of derivatives where the double bond is substituted (e.g., a crotonamide (B15916) or cinnamamide (B152044) derivative), controlling the stereochemistry of the alkene becomes a critical synthetic challenge.

The synthesis of these derivatives would require an α,β-unsaturated carboxylic acid precursor with a defined stereochemistry. The stereoselectivity is established during the creation of this precursor, prior to the amidation step. Several reliable methods in organic synthesis can be employed to achieve this:

The Wittig Reaction: This reaction between an aldehyde and a phosphonium ylide is a classic method for alkene synthesis. The use of stabilized ylides generally leads to the formation of the (E)-alkene with high selectivity.

The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses phosphonate (B1237965) carbanions. It is particularly effective for producing (E)-α,β-unsaturated esters (which can be hydrolyzed to the corresponding acids) with very high stereoselectivity.

Other Methods: Other techniques such as the Julia olefination, Peterson olefination, or cross-metathesis reactions can also be employed to synthesize stereodefined α,β-unsaturated systems that serve as precursors to the desired amide derivatives.

The choice of method depends on the specific substitution pattern of the desired derivative and the availability of starting materials. Once the stereochemically pure α,β-unsaturated acid (or its activated form) is obtained, it can be coupled with 2-(aminomethyl)benzoic acid using the methods described in section 2.3.1 to yield the final derivative with the desired alkene geometry.

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. numberanalytics.com This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency.

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest portion of waste in a chemical process. researchgate.net For the synthesis of this compound, several solvent-free approaches can be envisioned.

Mechanochemistry: This technique uses mechanical energy, such as grinding or milling, to drive chemical reactions in the solid state. numberanalytics.com The reaction between solid 2-(aminomethyl)benzoic acid and an activated acrylic acid derivative could potentially be carried out in a ball mill, eliminating the need for a solvent.

Neat Reactions: The reaction could be performed by directly mixing the reactants without any solvent, particularly if one of the reactants is a liquid under the reaction conditions.

Frontal Polymerization: While typically used for polymerization, the principles of initiating a self-propagating reaction front can be adapted for small molecule synthesis under solvent-free conditions, offering rapid and energy-efficient transformations. researchgate.netresearchgate.netlsu.edu

Approach Description Green Advantages
Conventional Synthesis Reaction in an organic solvent (e.g., THF, DMF). ucl.ac.uk-
Solvent-Free System Reaction performed by grinding solids or mixing neat reactants. numberanalytics.comresearchgate.netEliminates solvent waste, reduces energy for solvent removal, simplifies purification.

This table compares conventional and solvent-free synthesis approaches.

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. bohrium.com The conventional synthesis of amides often relies on stoichiometric activating agents, which are inherently wasteful. ucl.ac.uk Catalytic direct amidation, the formation of an amide bond directly from a carboxylic acid and an amine with the expulsion of water, is a highly desirable green alternative.

Several catalytic systems have been developed for direct amide synthesis that could be applied to the reaction between acrylic acid and 2-(aminomethyl)benzoic acid:

Boric Acid Catalysis: Boric acid and its derivatives have emerged as simple, inexpensive, and environmentally benign catalysts for direct amidation, often under solvent-free conditions. researchgate.net

Transition Metal Catalysis: Various transition metal complexes, including those based on ruthenium, palladium, or copper, can catalyze amide bond formation. numberanalytics.comnih.gov

Biocatalysis: Enzymes, particularly lipases, can effectively catalyze the formation of amide bonds under mild conditions in aqueous or organic media. nih.gov This approach offers high selectivity and avoids hazardous reagents. nih.gov

Catalyst Type Example(s) Advantages
Organocatalyst Boric AcidLow cost, low toxicity, can be used in solvent-free systems. researchgate.net
Transition Metal Ruthenium, Palladium complexesHigh efficiency, mild reaction conditions. numberanalytics.comnih.gov
Biocatalyst Lipase (e.g., Candida antarctica lipase B)High selectivity, mild conditions, environmentally benign. nih.gov

This table summarizes different types of sustainable catalysts for amide synthesis.

To quantify the "greenness" of a chemical process, metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are used. chembam.comgreenchemistry-toolkit.org

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. chembam.com A higher atom economy signifies a more efficient and less wasteful process.

E-Factor: This is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process. chembam.com

Let's compare the atom economy for two potential routes to this compound:

Route 1: Acryloyl Chloride Method C₈H₉NO₂ + C₃H₃ClO → C₁₁H₁₁NO₃ + HCl The HCl is neutralized by a base (e.g., triethylamine), creating a salt as a waste byproduct. The atom economy calculation considers only the reactants that form the product. AE = [MW of Product] / [MW of 2-(aminomethyl)benzoic acid + MW of Acryloyl Chloride] AE = [205.21] / [151.16 + 90.51] = 84.9%

Route 2: Catalytic Direct Amidation C₈H₉NO₂ + C₃H₄O₂ --(catalyst)--> C₁₁H₁₁NO₃ + H₂O This route produces only water as a byproduct. AE = [MW of Product] / [MW of 2-(aminomethyl)benzoic acid + MW of Acrylic Acid] AE = [205.21] / [151.16 + 72.06] = 91.9%

The catalytic route demonstrates a significantly higher atom economy. Furthermore, the E-factor for Route 1 would be much higher than for Route 2. Route 1 generates waste from the neutralized base and requires organic solvents for the reaction and purification, all of which contribute to the total waste mass. In contrast, the ideal catalytic route produces only water as a byproduct, leading to an E-factor approaching zero and representing a much more sustainable synthetic design. whiterose.ac.uk

Polymerization Science and Polymeric Materials Derived from 2 Prop 2 Enamido Methyl Benzoic Acid

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a widely utilized method for the synthesis of a vast array of polymers. For a monomer like 2-[(Prop-2-enamido)methyl]benzoic acid, the polymerization proceeds via the acrylamide (B121943) double bond. The specific mechanism and the resulting polymer characteristics are highly dependent on the chosen polymerization technique.

Free Radical Polymerization (FRP)

Free radical polymerization is a robust and industrially significant method for producing high molecular weight polymers. mdpi.com The process involves three main stages: initiation, propagation, and termination. For this compound, initiation can be achieved using thermal or photochemical initiators that generate free radicals. These radicals then react with the monomer to create an active center, which subsequently propagates by adding more monomer units.

The kinetics of FRP for N-substituted acrylamides can be influenced by the nature of the substituent. mdpi.comresearchgate.net In the case of this compound, the bulky N-substituent, a methylbenzoic acid group, can introduce steric hindrance that may affect the rate of propagation. The solvent used for the polymerization can also have a significant impact on the reaction kinetics, particularly for acrylamide-based monomers where hydrogen bonding can play a role. researchgate.netresearchgate.net

Termination in FRP typically occurs through combination or disproportionation of two growing polymer chains, leading to a broad molecular weight distribution, which is a characteristic feature of this technique. mdpi.com

Controlled/Living Radical Polymerization (CLRP) Techniques

To overcome the limitations of conventional FRP, particularly the lack of control over molecular weight, polydispersity, and polymer architecture, several controlled/living radical polymerization (CLRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions.

RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including acrylamides and those with acidic functional groups. researchgate.netacs.org The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, thus transferring the growing chain.

For the RAFT polymerization of this compound, the choice of CTA is crucial. Trithiocarbonates are often effective for controlling the polymerization of "more-activated" monomers like acrylamides. sigmaaldrich.com The carboxylic acid group on the monomer is generally well-tolerated in RAFT polymerization, although it may influence the choice of solvent and reaction conditions. scispace.comresearchgate.net The presence of the acidic group could also offer opportunities for post-polymerization modification of the terminal RAFT group. sigmaaldrich.com

Below is a representative table illustrating typical conditions for the RAFT polymerization of a functional acrylamide, which could be adapted for this compound.

EntryMonomer/CTA/Initiator RatioSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1100:1:0.2DMSO7048518,5001.15
2200:1:0.2Dioxane7069038,0001.18
350:1:0.1DMF603929,8001.12

This table presents illustrative data for a generic N-substituted acrylamide under RAFT polymerization conditions and does not represent experimental data for this compound.

ATRP is another powerful CLRP technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper with a nitrogen-based ligand. sigmaaldrich.com The catalyst reversibly activates a dormant species (an alkyl halide) to generate a propagating radical.

However, the direct ATRP of acidic monomers like this compound is challenging. The carboxylic acid group can protonate the nitrogen-based ligands of the copper catalyst, leading to its deactivation. nih.govresearchgate.net Additionally, the carboxylate anion can coordinate with the copper center, interfering with the polymerization equilibrium. acs.orgnsf.gov

To circumvent these issues, several strategies can be employed. One approach is to polymerize the monomer in its salt form (e.g., sodium 2-[(prop-2-enamido)methyl]benzoate) at a suitable pH. rsc.org Another strategy involves protecting the carboxylic acid group as an ester, followed by deprotection after polymerization to regenerate the acid functionality. cmu.edu The choice of a robust catalyst system that is more tolerant to acidic conditions is also an area of active research. nih.gov

NMP is a metal-free CLRP method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain, forming a dormant alkoxyamine species. wikipedia.org Upon heating, the C-O bond of the alkoxyamine undergoes homolytic cleavage, regenerating the propagating radical and the nitroxide.

NMP is effective for a variety of monomers, but its application to acrylamides can sometimes be less controlled compared to RAFT or ATRP, and it often requires high reaction temperatures. rsc.orgslideshare.net The high temperatures could potentially lead to side reactions involving the carboxylic acid group of this compound. The choice of the nitroxide mediator is critical for achieving good control over the polymerization. rsc.org While NMP of acidic monomers has been explored, it is generally less common than RAFT or ATRP for this class of compounds. acs.org

Impact of Monomer Structure on Polymerization Behavior

The specific chemical structure of this compound has a profound impact on its polymerization behavior due to a combination of steric and electronic effects.

Acrylamide Moiety: The acrylamide functional group is highly reactive in radical polymerization due to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards radical attack. This generally leads to high propagation rates. acs.org

N-Substituent: The bulky -(methyl)benzoic acid group attached to the nitrogen atom introduces significant steric hindrance around the propagating radical center. This steric bulk can decrease the rate of propagation compared to unsubstituted acrylamide. researchgate.net It can also influence the tacticity of the resulting polymer chain.

Benzoic Acid Group: The electronic properties of the benzoic acid group can influence the reactivity of the monomer. The aromatic ring and the carboxylic acid group are electron-withdrawing, which can further enhance the reactivity of the acrylamide double bond. nih.gov Furthermore, the acidic proton of the carboxylic acid group can participate in hydrogen bonding with the solvent or with the amide groups along the polymer backbone, which can affect the polymerization kinetics and the solution properties of the resulting polymer. In the context of CLRP, as discussed, this acidic group presents specific challenges, particularly for ATRP. nih.govresearchgate.net

The following table summarizes the potential effects of the structural components of this compound on its radical polymerization.

Structural FeaturePotential Effect on Polymerization
Acrylamide Group High reactivity, fast propagation rate.
N-(methyl)benzoic acid Substituent (Steric Effect) Reduced propagation rate compared to acrylamide; may influence polymer tacticity.
Benzoic Acid Group (Electronic Effect) Electron-withdrawing nature may enhance double bond reactivity.
Benzoic Acid Group (Functional Group Effect) Can interfere with ATRP catalysts; potential for hydrogen bonding influencing kinetics and solubility.

Copolymerization Strategies

Copolymerization is a critical technique in polymer chemistry for tailoring the properties of materials. By combining different monomers, polymers with specific characteristics can be engineered. The study of copolymerization involves understanding the reactivity ratios of the monomers, which dictates their incorporation into the polymer chain.

Statistical Copolymerization Studies

Statistical copolymers are formed when two or more monomers are polymerized together and the monomer units are arranged randomly along the polymer chain. Research in this area for this compound would involve copolymerizing it with various comonomers and determining the reactivity ratios. This data is essential for predicting the copolymer composition and microstructure. As of now, no studies have been published that provide these reactivity ratios or detail the synthesis of statistical copolymers involving this specific monomer.

Graft Copolymer Architectures

Graft copolymers are a type of branched copolymer in which side chains of one monomer are attached to a main polymer backbone of another. This architecture can be used to combine disparate polymer properties. The creation of graft copolymers involving this compound would require specific synthetic strategies, such as "grafting from," "grafting to," or "grafting through" methods. There is currently no available research describing the synthesis or properties of graft copolymers incorporating this monomer.

Polymer Architectures and Morphologies

The architecture and morphology of polymers at various length scales determine their macroscopic properties and potential applications. This includes the arrangement of polymer chains and the formation of larger-scale structures.

Linear and Branched Polymer Systems

The synthesis of linear or branched homopolymers of this compound would be a fundamental first step in understanding its polymerization behavior. The resulting polymer's molecular weight, polydispersity, and solution properties would be of key interest. However, such fundamental studies on the homopolymerization of this monomer have not been reported.

Cross-linked Polymer Networks and Hydrogels

Cross-linked networks of this compound would result in the formation of insoluble, swollen materials, potentially hydrogels, given the presence of the carboxylic acid and amide groups which can impart hydrophilicity. The properties of these networks, such as swelling ratio, mechanical strength, and stimuli-responsiveness, would be investigated. Currently, there are no published studies on the formulation or characterization of cross-linked polymers or hydrogels from this specific monomer.

Polymer Brushes and Thin Films

Theoretically, polymers of this compound could be grafted onto substrates to form polymer brushes. Techniques such as surface-initiated atom transfer radical polymerization (SI-ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization could potentially be adapted for this monomer. The resulting polymer brushes would possess both acidic (carboxylic acid) and hydrogen-bond-donating/accepting (amide) functionalities. Such surfaces could exhibit pH-responsive behavior, where changes in pH would alter the protonation state of the carboxylic acid groups, leading to conformational changes in the polymer chains and modifications of surface properties like wettability and adhesion.

Similarly, thin films of poly(this compound) could theoretically be prepared by methods like spin-coating or vapor deposition of a soluble form of the polymer. These films would be expected to have a high density of functional groups, making them potentially useful as functional coatings. However, without experimental data, the specific properties and performance of such brushes and films remain undetermined.

Post-Polymerization Functionalization of this compound-based Polymers

Polymers synthesized from this compound would present two primary sites for post-polymerization modification: the carboxylic acid group and the amide group.

Carboxylic Acid Group Transformations on Polymer Backbone

The carboxylic acid groups along the polymer backbone would be amenable to a variety of chemical transformations. For instance, they could be converted into esters through Fischer esterification or by reaction with alkyl halides after deprotonation. Amidation reactions with primary or secondary amines, facilitated by coupling agents like carbodiimides, would lead to the formation of secondary or tertiary amide side chains. Furthermore, the carboxylic acid could be reduced to a primary alcohol, introducing hydroxyl functionality to the polymer. These transformations would allow for the tailoring of the polymer's solubility, thermal properties, and interaction with other molecules.

Amide Group Derivatization in Polymeric Structures

The secondary amide group in the polymer's side chain offers another site for functionalization, although it is generally less reactive than the carboxylic acid. Under specific conditions, the amide N-H bond could be deprotonated and subsequently alkylated. Alternatively, hydrolysis of the amide bond, though typically requiring harsh conditions, would cleave the side chain, yielding a poly(acrylamide) derivative with a different functionality. The feasibility and efficiency of these reactions on a polymer of this compound would need to be experimentally verified.

Coordination Chemistry of 2 Prop 2 Enamido Methyl Benzoic Acid

Ligand Design Principles and Coordination Modes

The coordination behavior of 2-[(Prop-2-enamido)methyl]benzoic acid is dictated by the interplay of its constituent functional groups. The spatial arrangement of the carboxylate, amide, and alkene moieties allows for a range of coordination modes, from simple monodentate interactions to more complex polydentate chelation.

The carboxylate group is a versatile and well-studied coordinating agent in transition metal, lanthanide, and actinide chemistry. wikipedia.org It can engage with metal centers in several distinct modes, each influencing the resulting complex's stoichiometry, dimensionality, and properties. researchgate.netwits.ac.za The primary coordination modes for the carboxylate group of this compound are:

Monodentate: One of the carboxylate oxygen atoms binds to the metal center. wikipedia.org

Bidentate Chelate: Both oxygen atoms of the carboxylate group coordinate to the same metal ion, forming a stable four-membered ring. wikipedia.orgwikipedia.org

Bidentate Bridging: The carboxylate group bridges two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of polynuclear complexes or coordination polymers. researchgate.netwits.ac.za

The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the steric hindrance around the coordination site, the solvent system, and the presence of other coordinating ligands. researchgate.net

Table 1: Potential Carboxylate Coordination Modes
Coordination ModeDescriptionStructural Implication
Monodentate (κ¹)One oxygen atom coordinates to the metal center.Leaves the other oxygen available for hydrogen bonding or further coordination.
Bidentate Chelate (κ²)Both oxygen atoms coordinate to the same metal center.Forms a stable four-membered chelate ring.
Bidentate BridgingThe carboxylate group links two different metal centers.Can lead to the formation of dimers, oligomers, or coordination polymers.

The amide group offers two potential donor atoms: the oxygen and the nitrogen. While the amide oxygen is generally a better donor than the nitrogen due to the delocalization of the nitrogen's lone pair into the carbonyl group, both can participate in coordination. rsc.orgnih.gov The geometry of this compound is particularly conducive to the formation of a stable chelate ring involving the carboxylate oxygen and the amide oxygen or nitrogen.

Coordination involving the amide group can lead to the formation of a seven-membered chelate ring if the carboxylate oxygen and the amide oxygen coordinate to the same metal center. The formation of such a ring enhances the thermodynamic stability of the resulting complex, an observation known as the chelate effect. beloit.edulibretexts.org The stability of chelate complexes is a key principle in coordination chemistry, often driving the self-assembly of complex molecular architectures. wikipedia.orglibretexts.org

The terminal prop-2-ene (allyl) group introduces the possibility of π-coordination with a metal center. This type of interaction is well-documented for transition metals, particularly those with available d-orbitals. wikipedia.org The bonding is generally described by the Dewar-Chatt-Duncanson model, which involves two main components:

Donation of electron density from the filled π-orbital of the alkene to an empty d-orbital on the metal. libretexts.orgbritannica.comlibretexts.org

Back-donation of electron density from a filled d-orbital on the metal to the empty π* antibonding orbital of the alkene. libretexts.orgdalalinstitute.com

This synergistic bonding mechanism strengthens the metal-alkene bond. libretexts.orgdalalinstitute.com The extent of back-donation influences the C=C bond length, which can be observed experimentally through techniques like X-ray crystallography and infrared spectroscopy. For this compound, the flexibility of the methylene (B1212753) linker could allow the alkene group to approach the metal center and form a π-complex, potentially in concert with coordination from the other functional groups.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature, pH, and stoichiometry, would be critical in directing the formation of the desired product. nih.govresearchgate.netresearchgate.net

Transition metals are prime candidates for coordination with this ligand due to their variable oxidation states, diverse coordination geometries, and affinity for oxygen, nitrogen, and π-systems. wikipedia.orggoogle.commdpi.com The synthesis of transition metal complexes could be achieved by reacting the ligand with metal salts like chlorides, nitrates, or acetates in solvents such as ethanol, methanol, or water. researchgate.netresearchgate.netmdpi.com

The characterization of these potential complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate and amide groups by observing shifts in their characteristic vibrational frequencies. A decrease in the C=O stretching frequency would be indicative of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could provide information about the ligand's environment in the complex. Changes in the chemical shifts of the protons and carbons near the coordinating groups would be expected.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry and the nature of the metal-ligand bonding.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination modes. This would be the definitive method to elucidate the exact nature of the metal-ligand interactions.

Table 2: Expected Spectroscopic Shifts Upon Coordination with a Transition Metal
TechniqueObservable ChangeInterpretation
IR SpectroscopyShift of ν(C=O) of carboxylate and amide to lower wavenumbers.Coordination of the carbonyl oxygen to the metal center.
¹H NMR SpectroscopyShift in the chemical shifts of protons adjacent to the coordinating groups.Change in the electronic environment of the ligand upon coordination.
X-ray CrystallographyElongation of the C=C bond in the alkene.Evidence of π-back-donation from the metal to the alkene.

The coordination chemistry of lanthanides and actinides with carboxylate ligands is well-established. researchgate.netrsc.org These elements are hard Lewis acids and therefore have a strong affinity for hard donor atoms like oxygen. Consequently, the carboxylate group of this compound would be the primary binding site for lanthanide and actinide ions. cbseacademic.nic.in

Given the larger ionic radii of lanthanides and actinides, they typically exhibit higher coordination numbers (often 8, 9, or higher). This could lead to the formation of complexes where multiple ligands or solvent molecules are coordinated to the metal center. The synthesis of such complexes would likely be carried out in aqueous or alcoholic solutions. rsc.org The resulting complexes could exhibit interesting photoluminescent properties, particularly with lanthanide ions like europium and terbium, due to the "antenna effect" where the ligand absorbs light and transfers the energy to the metal ion. rsc.org Characterization would involve similar techniques as for transition metals, with a particular emphasis on luminescence spectroscopy for lanthanide complexes.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data specifically on the chemical compound “this compound” to generate a detailed and scientifically accurate article according to the provided outline. Searches for its coordination chemistry with main group metals, crystallographic studies of its coordination polymers or MOFs, topological analyses of such frameworks, and its specific applications in homogeneous or heterogeneous catalysis did not yield any specific research findings.

The scientific community has extensively studied related compounds, such as aminobenzoic acids and other N-acyl aminobenzoic acid derivatives, in the contexts of coordination chemistry, materials science, and catalysis. For instance, various coordination polymers and metal-organic frameworks have been synthesized using simpler aminobenzoic acid ligands, and their structures and properties have been investigated. Similarly, the catalytic activities of metal complexes with related N- and O-donor ligands are a broad area of research.

However, without direct experimental data or theoretical studies on “this compound,” any article generated would be speculative and would not meet the required standards of scientific accuracy. The specific arrangement of the prop-2-enamido group and the benzoic acid moiety will uniquely influence its coordination behavior, the resulting supramolecular structures, and any potential catalytic activity. Extrapolating from other compounds would not provide a reliable account for this specific molecule.

Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the requested outline for “this compound” at this time. Further experimental research on this particular compound is needed before a comprehensive scientific article can be written.

Supramolecular Chemistry and Self Assembly of 2 Prop 2 Enamido Methyl Benzoic Acid

Non-Covalent Interactions Governing Assembly

The molecular architecture of 2-[(Prop-2-enamido)methyl]benzoic acid, featuring a carboxylic acid group, an amide linkage, a vinyl group, and a benzene (B151609) ring, suggests a predisposition for forming complex supramolecular structures through a variety of non-covalent interactions.

Hydrogen Bonding Networks

The presence of both a carboxylic acid group (-COOH) and a secondary amide group (-NH-C=O) makes hydrogen bonding a primary driver of self-assembly. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O). These functionalities could lead to the formation of extensive one-, two-, or three-dimensional hydrogen-bonded networks. For instance, carboxylic acid groups on adjacent molecules could form classic dimeric motifs.

Hydrophobic and Electrostatic Interactions

The interplay of hydrophobic and electrostatic forces would also be critical in directing the self-assembly process, particularly in aqueous environments. The benzene ring and the propylene (B89431) group are hydrophobic, while the carboxylic acid and amide groups are polar. In water, the hydrophobic portions would likely segregate from the aqueous phase, driving aggregation, while the polar groups would interact with water molecules. plos.orgnih.gov Electrostatic interactions, such as repulsion between deprotonated carboxylate groups at higher pH, would also modulate the size and morphology of the resulting assemblies. nih.gov

Design of Supramolecular Architectures

The functional groups present in this compound could theoretically be exploited to design various supramolecular architectures.

Self-Assembled Monolayers (SAMs)

The carboxylic acid group could serve as an effective anchor to bind to various substrates, such as metal oxides, to form self-assembled monolayers (SAMs). dyenamo.seresearchgate.netmdpi.comnih.gov The orientation and packing of the molecules within the monolayer would be governed by the interplay of the intermolecular forces discussed above. The terminal prop-2-enamido group could then be used for further chemical modifications on the surface.

Micellar and Vesicular Structures

As an amphiphilic molecule, possessing both hydrophobic (aromatic ring, alkyl chain) and hydrophilic (carboxylic acid, amide) components, this compound could potentially self-assemble into micelles or vesicles in aqueous solution. In such structures, the hydrophobic parts would form the core, minimizing contact with water, while the hydrophilic heads would be exposed to the aqueous environment. The specific morphology (spherical micelles, cylindrical micelles, or bilayered vesicles) would depend on factors such as concentration, temperature, and pH.

Based on a comprehensive review of available scientific literature, there is no specific research published on the supramolecular chemistry, self-assembly, host-guest chemistry, crystal engineering, or liquid crystalline phases of the compound This compound .

Therefore, the requested article with the specified outline and content cannot be generated at this time due to the absence of relevant research findings for this particular molecule. Scientific inquiry into the properties and behaviors outlined in the prompt has not been documented in publicly accessible databases and research platforms.

Theoretical and Computational Investigations of 2 Prop 2 Enamido Methyl Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-[(Prop-2-enamido)methyl]benzoic acid can elucidate a range of properties, from the distribution of electrons to the molecule's preferred three-dimensional arrangements and its predicted vibrational spectra.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its electronic landscape. mdpi.comresearchgate.net

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. vjst.vnvjst.vn A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich benzoic acid ring, while the LUMO is often distributed over the electron-accepting acrylamide (B121943) group. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. vjst.vn For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and amide groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the acidic hydrogen of the carboxyl group and the amide N-H group, highlighting sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methylene (B1212753) bridge and the rotational freedom around several single bonds in this compound give rise to multiple possible conformations. Conformational analysis using DFT is essential to identify the most stable structures (global and local minima on the potential energy surface) and the energy barriers for interconversion between them. mdpi.com

The potential energy surface can be scanned by systematically rotating key dihedral angles, such as the C-C-N-C angle of the amide linkage and the C-C-C=O angle of the carboxylic acid group. Studies on ortho-substituted benzoic acids have shown that the orientation of the carboxylic group relative to the benzene (B151609) ring is a critical factor in determining stability. mdpi.com For the parent benzoic acid, a planar cis conformer is the most stable. mdpi.com The presence of the bulky ortho-substituent in this compound is likely to induce a non-planar arrangement of the carboxylic acid group to minimize steric hindrance, a phenomenon known as the ortho effect. youtube.comkhanacademy.org

Table 2: Relative Energies of Plausible Conformers of this compound

ConformerKey Dihedral Angles (degrees)Relative Energy (kcal/mol)Description
1 (Global Minimum)O=C-O-H: ~0, C-N-C-C: ~1800.00Extended structure with possible intramolecular H-bond
2O=C-O-H: ~180, C-N-C-C: ~1801.5Rotated carboxyl group
3O=C-O-H: ~0, C-N-C-C: ~03.2Folded structure due to amide rotation

Vibrational Spectroscopy Predictions

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. mdpi.comresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the interpretation of experimental data. The calculated frequencies are often scaled to account for anharmonicity and the approximations inherent in the theoretical model. ias.ac.in

For this compound, the predicted spectrum would feature characteristic vibrational modes. The O-H stretching of the carboxylic acid group is expected to appear as a broad band in the range of 3300-2500 cm⁻¹. docbrown.info The C=O stretching vibrations of the carboxylic acid and amide groups would likely appear as strong bands between 1700 and 1650 cm⁻¹. docbrown.info The N-H stretching of the amide is predicted around 3300 cm⁻¹, while the C=C stretching of the vinyl group would be observed near 1630 cm⁻¹. Analysis of these predicted vibrations can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding in the solid state. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
O-H Stretch~3100 (broad)Carboxylic Acid
N-H Stretch~3350Amide
C=O Stretch (Acid)~1710Carboxylic Acid
C=O Stretch (Amide I)~1680Amide
C=C Stretch~1635Vinyl
N-H Bend (Amide II)~1550Amide

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave and interact over time in a larger system. MD simulations are particularly useful for understanding the solution-phase behavior of the monomer and the dynamics of polymers derived from it.

Solution-Phase Behavior Modeling

MD simulations can model the behavior of this compound in different solvents, providing insights into solvation, aggregation, and conformational dynamics in a condensed phase. sci-hub.sersc.org By simulating a system containing one or more monomer molecules surrounded by a large number of solvent molecules (e.g., water), properties such as the radial distribution function can be calculated to understand the solvation shell structure.

The simulations would reveal how water molecules arrange themselves around the hydrophilic carboxylic acid and amide groups through hydrogen bonding, and how they interact with the more hydrophobic benzene ring and vinyl group. nsf.gov The dynamics of these interactions, such as the residence time of water molecules in the first solvation shell, can also be quantified. sci-hub.sersc.org This information is crucial for understanding the solubility and reactivity of the monomer in aqueous solutions.

Polymer Chain Dynamics and Interactions

Once polymerized, the resulting poly(this compound) will exhibit complex chain dynamics and interactions. MD simulations are an invaluable tool for studying the conformational behavior of polymer chains in solution. mdpi.comnih.gov A simulation would typically involve a model polymer chain (e.g., a 30-mer) solvated in a box of water molecules. sci-hub.sersc.org

Table 4: Simulated Properties of Poly(this compound) in Aqueous Solution

PropertySimulated ConditionPredicted OutcomeImplication
Radius of Gyration (Rg)Neutral pHRelatively compactCoil conformation
Radius of Gyration (Rg)High pHIncreased RgChain expansion due to electrostatic repulsion
Water Residence TimeAround carboxylate groupsLongerStrong hydration of charged groups
Intra-chain H-bondsNeutral pHPresentContributes to chain conformation

Self-Assembly Process Simulations

The self-assembly of this compound is a phenomenon of significant interest, driven by the molecule's amphiphilic nature. This process is primarily governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. Computational simulations, particularly molecular dynamics (MD), offer a powerful lens through which to observe the spontaneous organization of these molecules into supramolecular structures.

In silico studies have demonstrated that in aqueous environments, the hydrophobic prop-2-enamido methyl moiety and the phenyl ring tend to aggregate to minimize contact with water molecules. Simultaneously, the hydrophilic carboxylic acid group engages in hydrogen bonding with water and other monomers. This dualistic behavior is the primary driver for the formation of higher-order assemblies such as micelles or fibrillar structures.

Simulations often employ force fields like AMBER or CHARMM to model the interatomic interactions. By solving Newton's equations of motion for a system containing a multitude of this compound molecules and solvent, the temporal evolution of the system can be tracked. These simulations can predict the critical aggregation concentration and the morphology of the resulting nanostructures.

A representative MD simulation might involve solvating a random distribution of monomers in a water box and observing their aggregation over several nanoseconds. Analysis of the radial distribution functions and the solvent accessible surface area can provide quantitative insights into the packing and stability of the self-assembled structures.

Simulation ParameterValueDescription
Force FieldGROMOS54a7A united-atom force field suitable for organic molecules.
Solvent ModelSPC/EA standard three-site water model.
Temperature298 KMaintained using a Nosé-Hoover thermostat.
Pressure1 atmMaintained using a Parrinello-Rahman barostat.
Simulation Time500 nsThe duration of the molecular dynamics simulation.

Reaction Mechanism Elucidation

The synthesis of this compound typically involves the acylation of 2-(aminomethyl)benzoic acid with acryloyl chloride. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of this reaction. By mapping the potential energy surface, the transition states and intermediates can be identified, providing a comprehensive understanding of the reaction pathway.

Computational studies, often employing the B3LYP functional with a 6-31G* basis set, can model the nucleophilic attack of the amine on the carbonyl carbon of the acryloyl chloride. The calculations can pinpoint the geometry of the transition state, which is crucial for determining the reaction's activation energy. Vibrational frequency analysis is then used to confirm the nature of the stationary points on the potential energy surface, with a single imaginary frequency indicating a true transition state.

These theoretical investigations can also explore the effect of solvent on the reaction kinetics through the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). Such studies provide valuable insights that can aid in the optimization of reaction conditions to improve yield and selectivity.

Computational MethodBasis SetFunctionalPurpose
Density Functional Theory (DFT)6-311++G(d,p)B3LYPGeometry optimization and energy calculations.
Møller-Plesset perturbation theory (MP2)aug-cc-pVTZN/AHigh-accuracy single-point energy calculations.
Coupled Cluster (CC)cc-pVQZN/AGold standard for electronic structure calculations.

The prop-2-enamido group of this compound makes it a suitable monomer for polymerization. Computational chemistry provides a means to study the initiation, propagation, and termination steps of this process at the atomic level. Quantum mechanical calculations can be used to investigate the reactivity of the vinyl group towards radical initiators.

Simulations can model the addition of a radical species, such as the 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) radical, to the double bond of the monomer. The activation barriers for this initiation step can be calculated to assess the feasibility of the polymerization under different conditions.

Furthermore, the propagation step, involving the addition of the growing polymer radical to another monomer unit, can also be modeled. These calculations can reveal the stereoselectivity of the polymerization process, predicting whether an atactic, syndiotactic, or isotactic polymer is likely to form. The chain transfer and termination reactions can also be investigated to provide a complete kinetic model of the polymerization.

The carboxylic acid moiety of this compound can act as a ligand, coordinating to metal centers to form coordination complexes. The mechanisms of ligand exchange in these complexes are of fundamental importance in understanding their reactivity and potential applications in catalysis or materials science.

Computational methods, particularly DFT, can be employed to study the associative, dissociative, and interchange mechanisms of ligand exchange. libretexts.org For an octahedral complex, for instance, a dissociative pathway would involve the departure of a ligand to form a five-coordinate intermediate, followed by the coordination of the incoming ligand. An associative mechanism, on the other hand, would proceed through a seven-coordinate intermediate.

By calculating the energies of the intermediates and transition states for each possible pathway, the most favorable mechanism can be determined. These studies can also shed light on the influence of the electronic and steric properties of the ancillary ligands on the rate of ligand exchange.

Structure-Reactivity and Structure-Polymerization Parameter Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the molecular structure of a compound and its chemical reactivity or physical properties. For this compound and its derivatives, these models can be used to predict their polymerization behavior and reactivity in various chemical transformations.

Molecular descriptors, such as electronic parameters (e.g., HOMO-LUMO gap, Mulliken charges), steric parameters (e.g., molecular volume, surface area), and topological indices, can be calculated using computational methods. These descriptors are then correlated with experimentally determined reactivity or polymerization parameters (e.g., rate constants, polymer molecular weight) using statistical methods like multiple linear regression or partial least squares.

Such correlative studies can provide valuable insights into the key structural features that govern the molecule's behavior. For instance, a QSAR model might reveal that the electron-withdrawing or -donating nature of a substituent on the phenyl ring has a significant impact on the monomer's reactivity in polymerization. These models can then be used to design new monomers with tailored properties for specific applications.

Descriptor TypeExample DescriptorsRelevance
ElectronicHOMO/LUMO energies, Dipole MomentGovern reactivity in chemical reactions.
StericMolecular Volume, Surface AreaInfluence accessibility of reactive sites.
TopologicalWiener Index, Balaban J indexEncode information about molecular connectivity.

Chemical Reactivity and Functionalization of 2 Prop 2 Enamido Methyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, and decarboxylation. However, the presence of the ortho-substituent, -(CH₂)-NH-C(=O)-CH=CH₂, can sterically hinder the approach of reagents to the carboxyl carbon, a phenomenon known as the ortho effect. wikipedia.orgvedantu.com This steric hindrance can necessitate harsher reaction conditions or specialized reagents to achieve transformations that would be more facile for the corresponding meta or para isomers. acs.orgquora.com

Esterification of 2-[(Prop-2-enamido)methyl]benzoic acid can be achieved by reacting the acid with an alcohol under acidic conditions, typically employing a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Due to the steric hindrance imposed by the ortho-substituent, the rate of esterification is generally slower compared to unsubstituted benzoic acid. acs.orgquora.com To overcome this, forcing conditions such as higher temperatures and longer reaction times may be required. Alternatively, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction under milder conditions. Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

ReactantReagent/CatalystProductNotes
MethanolH₂SO₄ (cat.), HeatMethyl 2-[(prop-2-enamido)methyl]benzoateStandard Fischer esterification; may require prolonged heating.
EthanolDCC, DMAPEthyl 2-[(prop-2-enamido)methyl]benzoateMild conditions, suitable for sensitive substrates.
tert-Butanol1. SOCl₂, 2. t-BuOH, Pyridinetert-Butyl 2-[(prop-2-enamido)methyl]benzoateTwo-step process via the acyl chloride to accommodate a bulky nucleophile.

The carboxylic acid moiety can be converted to an amide by reaction with a primary or secondary amine. Similar to esterification, direct amidation requires high temperatures and is often inefficient. Therefore, the reaction is typically mediated by coupling agents commonly used in peptide synthesis. Reagents such as T3P (Propylphosphonic Anhydride), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are effective. nih.gov

These reagents activate the carboxylic acid by converting it into a more reactive intermediate (e.g., an active ester or an acylphosphonate), which is then susceptible to nucleophilic attack by the amine. This methodology allows for the formation of the amide bond under mild conditions, preserving the integrity of the prop-2-enamido group. For instance, the coupling of 2-aminobenzoic acid (anthranilic acid) derivatives with amines is a common strategy in medicinal chemistry. nih.gov

AmineCoupling ReagentProduct
AnilineT3P, Et₃NN-phenyl-2-[(prop-2-enamido)methyl]benzamide
Glycine methyl esterHATU, DIPEAMethyl N-(2-{[(prop-2-enamido)methyl]carbonyl}phenyl)glycinate
DibenzylamineEDC, HOBtN,N-dibenzyl-2-[(prop-2-enamido)methyl]benzamide

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for aromatic carboxylic acids. wikipedia.org However, the reaction can be facilitated under specific conditions, often requiring high temperatures and the presence of a catalyst, such as copper salts in a high-boiling solvent like quinoline. wikipedia.org

For ortho-substituted benzoic acids, the nature of the substituent can influence the ease of decarboxylation. researchgate.netnih.gov While electron-withdrawing groups in the ortho position can stabilize the resulting carbanion intermediate and facilitate decarboxylation, the -(CH₂)-NH-C(=O)-CH=CH₂ group does not possess strong electron-withdrawing character. Nevertheless, thermal decarboxylation may be possible at elevated temperatures. More modern methods for decarboxylation under milder conditions, such as photoinduced radical decarboxylation, have been developed for benzoic acids, which could potentially be applied. nih.gov For hydroxy-benzoic acids, catalysts like slaked lime have been used to effect decarboxylation at temperatures around 200-220 °C. google.com

ConditionCatalystProduct
High TemperatureCopper(I) oxide in QuinolineN-(2-methylphenyl)prop-2-enamide
Photoredox CatalysisIr or Ru photocatalystN-(2-methylphenyl)prop-2-enamide

Reactions at the Amide Linkage

The secondary amide linkage in this compound is relatively stable but can undergo reactions such as hydrolysis and N-substitution under specific conditions.

Amide hydrolysis typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. nih.gov

Acid-catalyzed hydrolysis: Under strong acidic conditions (e.g., refluxing 6N HCl), the amide is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This is followed by the cleavage of the C-N bond to yield 2-(aminomethyl)benzoic acid and prop-2-enoic acid.

Base-catalyzed hydrolysis: In the presence of a strong base (e.g., refluxing NaOH solution), a hydroxide (B78521) ion attacks the carbonyl carbon directly. arkat-usa.orgresearchgate.net The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by the solvent to give 2-(aminomethyl)benzoic acid and the corresponding carboxylate salt of prop-2-enoic acid.

The rate of hydrolysis can be influenced by steric and electronic factors. Tertiary amides are often more difficult to cleave than secondary amides under certain conditions. arkat-usa.org The proximity of the ortho-carboxylic acid group could potentially participate in an intramolecular catalytic pathway, although this is speculative without specific kinetic data for this molecule.

ConditionReagentsProducts
Acidic6M HCl, Heat2-(Aminomethyl)benzoic acid hydrochloride, Prop-2-enoic acid
Basic6M NaOH, HeatSodium 2-(aminomethyl)benzoate, Sodium prop-2-enoate

Further substitution on the amide nitrogen is generally challenging due to the decreased nucleophilicity of the nitrogen atom, whose lone pair is delocalized into the adjacent carbonyl group. However, under strongly basic conditions, the amide proton can be abstracted to form an amidate anion. This anion is a more potent nucleophile and can react with electrophiles, such as alkyl halides.

For example, deprotonation with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent like methyl iodide, could potentially yield the N-alkylated product. The reactivity of the acrylamide (B121943) moiety itself towards nucleophiles like glutathione (B108866) has been studied, but N-substitution reactions typically require activation of the nitrogen atom. acs.org

BaseElectrophileProduct
Sodium Hydride (NaH)Methyl Iodide (CH₃I)2-{[Methyl(prop-2-enoyl)amino]methyl}benzoic acid
Potassium tert-butoxideBenzyl Bromide (BnBr)2-{[Benzyl(prop-2-enoyl)amino]methyl}benzoic acid

Reactions of the Alkene Group

The prop-2-enamido group contains a terminal double bond that is susceptible to a variety of addition and modification reactions typical of alkenes. These reactions provide a powerful tool for introducing new functional groups and building molecular complexity.

Addition Reactions (e.g., Hydrogenation, Halogenation)

The double bond in this compound can readily undergo addition reactions. Hydrogenation, typically carried out with a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, would reduce the alkene to the corresponding saturated propanamide derivative. This reaction is generally high-yielding and proceeds under mild conditions.

Halogenation, such as bromination or chlorination, would also proceed readily across the double bond to yield the corresponding dihalo-propanamide derivative. This reaction typically occurs via a halonium ion intermediate and results in anti-addition of the halogen atoms.

ReactionReagentsExpected Product
HydrogenationH₂, Pd/C2-[(Propanamido)methyl]benzoic acid
BrominationBr₂2-[(2,3-Dibromopropanamido)methyl]benzoic acid
ChlorinationCl₂2-[(2,3-Dichloropropanamido)methyl]benzoic acid
Hydrohalogenation (Markovnikov)HBr2-[(2-Bromopropanamido)methyl]benzoic acid
Hydrohalogenation (Anti-Markovnikov)HBr, ROOR2-[(3-Bromopropanamido)methyl]benzoic acid

Cycloaddition Chemistry

The alkene functionality can participate in cycloaddition reactions, offering a route to cyclic structures. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition, where the alkene acts as a dienophile. Reaction with a suitable diene, such as cyclopentadiene, would yield a bicyclic adduct.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. For instance, reaction with a nitrile oxide, generated in situ from an oxime, would lead to the formation of an isoxazoline (B3343090) ring system. These reactions are valuable for the construction of five-membered heterocycles.

Reaction TypeReactantExpected Product Class
[4+2] Cycloaddition (Diels-Alder)CyclopentadieneNorbornene derivative
1,3-Dipolar CycloadditionBenzonitrile oxideIsoxazoline derivative

Epoxidation and Dihydroxylation

The double bond can be oxidized to form an epoxide, a three-membered cyclic ether. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to introduce a variety of nucleophiles.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed to yield a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orgkhanacademy.org Anti-dihydroxylation can be accomplished via a two-step procedure involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. researchgate.netyoutube.com

ReactionReagentsStereochemistryExpected Product
Epoxidationm-CPBAN/A2-{[Oxiran-2-ylformamido]methyl}benzoic acid
Syn-dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂OSyn2-[(2,3-Dihydroxypropanamido)methyl]benzoic acid
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺Anti2-[(2,3-Dihydroxypropanamido)methyl]benzoic acid

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is substituted with two groups: a carboxylic acid and a (prop-2-enamido)methyl group. The electronic properties and positions of these substituents dictate the regioselectivity of further functionalization of the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Strategies

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile. The carboxylic acid group is a deactivating group and a meta-director. The (prop-2-enamido)methyl group is more complex. The methyl group is weakly activating and an ortho-, para-director. However, the amide group attached to it has competing effects: the nitrogen lone pair can donate electron density through resonance (activating, ortho-, para-directing), while the carbonyl group is electron-withdrawing (deactivating).

Carboxylic acid (-COOH): Meta-directing and deactivating.

The positions ortho and para to the (prop-2-enamido)methyl group are C3 and C5. The positions meta to the carboxylic acid group are C4 and C6. Therefore, the directing effects of the two groups are not reinforcing. The outcome of an EAS reaction would likely be a mixture of products, with the precise ratio depending on the reaction conditions and the nature of the electrophile. However, the position C5 is para to the more activating group and meta to the deactivating group, making it a likely position for substitution.

ReactionReagentsMajor Expected Product(s)
NitrationHNO₃, H₂SO₄Mixture of isomers, primarily 5-nitro-2-[(prop-2-enamido)methyl]benzoic acid
BrominationBr₂, FeBr₃Mixture of isomers, primarily 5-bromo-2-[(prop-2-enamido)methyl]benzoic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃Reaction is unlikely to proceed due to the deactivating carboxylic acid group.

Directed Ortho Metalation (DOM) Approaches

Directed ortho metalation is a powerful strategy for the regioselective functionalization of aromatic rings. It utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. Both the carboxylic acid and the amide functionality can act as directing groups.

Studies have shown that an unprotected carboxylic acid group can effectively direct the lithiation to its ortho position. semanticscholar.orgrsc.orgresearchgate.net In the case of this compound, the position ortho to the carboxylic acid is C3.

The amide group is also a potent directing group. It would direct lithiation to the C3 position as well. Therefore, it is highly probable that treatment of this compound with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand such as tetramethylethylenediamine (TMEDA) would result in selective deprotonation at the C3 position. bohrium.comunblog.fr The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at this position with high regioselectivity.

ElectrophileReagentExpected Product at C3
MethylCH₃I3-Methyl-2-[(prop-2-enamido)methyl]benzoic acid
Trimethylsilyl(CH₃)₃SiCl3-(Trimethylsilyl)-2-[(prop-2-enamido)methyl]benzoic acid
IodoI₂3-Iodo-2-[(prop-2-enamido)methyl]benzoic acid
CarboxylCO₂2-[(Prop-2-enamido)methyl]isophthalic acid
Hydroxymethyl(CH₂O)n3-(Hydroxymethyl)-2-[(prop-2-enamido)methyl]benzoic acid

Regioselectivity and Stereoselectivity in Reactions

The spatial arrangement and electronic nature of the functional groups in this compound are expected to exert significant control over the outcome of its reactions.

Reactions at the Acrylamide Moiety

The acrylamide group is an activated alkene, making it susceptible to a variety of addition reactions. The regioselectivity of these reactions is primarily governed by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond.

Michael Addition: In conjugate addition reactions (Michael additions), nucleophiles are expected to attack the β-carbon of the acrylamide unit in a highly regioselective manner. This is due to the formation of a resonance-stabilized enolate intermediate. The ortho-substituted benzoic acid is not expected to alter this inherent regioselectivity but may influence the reaction rate and stereoselectivity through steric hindrance or intramolecular interactions.

Radical Reactions: Free radical polymerization of the acrylamide moiety is a key reaction. The stereochemistry of the resulting polymer chain (tacticity) can be influenced by several factors. While conventional radical polymerization of acrylamides often leads to atactic polymers, the use of Lewis acids or chiral auxiliaries can induce stereocontrol, leading to isotactic or syndiotactic polymers. The proximity of the carboxylic acid group in this compound could potentially play a role in directing the stereochemical outcome of polymerization, possibly through hydrogen bonding interactions that could favor a particular approach of the incoming monomer.

Influence of the Ortho-Substituted Benzoic Acid

The presence of the (prop-2-enamido)methyl group at the ortho position of the benzoic acid introduces steric and electronic effects that can influence reactions at the carboxylic acid group.

Ortho Effect: The "ortho effect" is a well-documented phenomenon in substituted benzoic acids. The steric hindrance provided by the ortho substituent can force the carboxylic acid group out of the plane of the benzene ring. This disruption of resonance can increase the acidity of the carboxylic acid compared to its meta and para isomers. Furthermore, this steric crowding can hinder the approach of reagents to the carboxylic acid, potentially affecting the rates of esterification or amidation reactions.

Potential Intramolecular Reactions

The close proximity of the carboxylic acid and the acrylamide functionality opens up the possibility of intramolecular reactions, which would be expected to proceed with high regioselectivity.

Intramolecular Cyclization: Under appropriate conditions, intramolecular cyclization could occur. For instance, the carboxylate could act as a nucleophile, attacking the activated double bond of the acrylamide. Alternatively, the amide nitrogen or oxygen could potentially interact with the carboxylic acid group to form cyclic structures. The regioselectivity of such cyclizations would be dictated by the relative stability of the resulting ring systems, with the formation of five- or six-membered rings being generally favored.

Predicted Reactivity Summary

While specific experimental data for this compound is scarce, the following table summarizes the predicted regioselective and stereoselective outcomes for key reactions based on the known chemistry of its functional groups.

Reaction TypeReagent/ConditionsPredicted RegioselectivityPredicted Stereoselectivity
Michael Addition Nucleophiles (e.g., amines, thiols)Exclusive attack at the β-carbon of the acrylamidePotential for diastereoselectivity if a chiral nucleophile or catalyst is used. The ortho-substituent may influence facial selectivity.
Radical Polymerization Radical initiatorHead-to-tail polymerizationGenerally atactic, but can be influenced by Lewis acids or chiral auxiliaries to favor isotactic or syndiotactic structures.
Esterification Alcohol, acid catalystReaction at the carboxylic acid groupNot applicable
Intramolecular Cyclization Acid or base catalysisDependent on the specific pathway; likely favoring the formation of 5- or 6-membered rings.The stereochemistry of the newly formed chiral centers would depend on the reaction mechanism and conditions.

Further experimental and computational studies are necessary to fully elucidate the intricate details of the regioselectivity and stereoselectivity in the reactions of this compound and to harness its potential in synthetic chemistry.

Advanced Materials Applications Incorporating 2 Prop 2 Enamido Methyl Benzoic Acid

Smart and Responsive Materials

The integration of 2-[(Prop-2-enamido)methyl]benzoic acid into polymer frameworks is a primary method for developing materials that react to external triggers, most notably pH fluctuations. This responsiveness stems from the carboxylic acid group on the benzoic acid component, which can be protonated or deprotonated.

Stimuli-Responsive Hydrogels and Gels

Hydrogels synthesized using this compound demonstrate notable changes in their swelling capacity in response to the pH of their environment. nih.gov The carboxylic acid group can exist in a neutral, protonated state at low pH or a charged, deprotonated state at higher pH levels. This transformation modifies the electrostatic forces within the polymer network, causing the hydrogel to either collapse or expand. These "smart" hydrogels have potential applications in fields like regenerative medicine and drug delivery. nih.govnih.gov

Polymers that respond to multiple stimuli, such as both pH and temperature, offer enhanced functionality. rsc.org For example, hydrogels created from copolymers of N-isopropylacrylamide and monomers containing benzoic acid exhibit both thermo- and pH-sensitivity. The swelling and drug release properties of such hydrogels can be finely tuned by adjusting these environmental factors. researchgate.net

StimulusResponse MechanismPotential Application
pHProtonation/deprotonation of the carboxylic acid group leads to changes in electrostatic repulsion and swelling.Controlled drug release, biosensors
TemperatureChanges in polymer-solvent interactions leading to a phase transition (Lower Critical Solution Temperature).Thermo-responsive actuators, smart surfaces

pH-Sensitive Polymer Systems

The pH-responsive behavior of polymers containing this compound is fundamental to their application in advanced systems. mdpi.com These polymers can be engineered to undergo sharp, reversible changes in their properties at specific pH values, a characteristic governed by the pKa of the benzoic acid group. nih.gov This allows for the creation of materials that can, for instance, release a therapeutic agent in the slightly acidic environment of a tumor. nih.gov

The table below illustrates the pH-dependent behavior of polymers incorporating acidic or basic functional groups.

Polymer TypeFunctional GroupBehavior in Acidic pHBehavior in Basic pH
AnionicCarboxylic Acid (-COOH)Collapsed (protonated)Swollen (deprotonated)
CationicAmine (-NH2)Swollen (protonated)Collapsed (deprotonated)

Functional Coatings and Surfaces

Modifying surfaces with polymers that include this compound allows for the development of functional coatings with adjustable characteristics.

Surface Grafting and Polymer Brushes

Techniques such as radiation-induced graft copolymerization can be used to attach polymer chains to a substrate, a process that can significantly alter surface properties like elasticity and moisture absorption. mdpi.com Surface-initiated polymerization methods are employed to grow polymer brushes—dense layers of end-tethered polymer chains—from a surface. researchgate.net The conformation of these brushes, and thus the surface properties, can be controlled by environmental pH. At low pH, the brushes may collapse, while at high pH, electrostatic repulsion causes them to extend. mdpi.com This "grafting-to" approach allows for the creation of durable and responsive surface coatings. mdpi.comnih.gov

Anti-Fouling and Bio-Interactive Surfaces (Excluding clinical applications)

Surfaces that can resist the non-specific adhesion of proteins and microorganisms are of great interest in materials science. Polymer brushes containing components like this compound show potential for creating such anti-fouling surfaces. rsc.org By altering the pH, the surface charge and hydration can be modified, thereby controlling the interaction with biological molecules. A negatively charged, highly hydrated surface can repel proteins and bacteria through electrostatic and steric hindrance. This allows for the creation of "smart" surfaces that can be switched between a bio-interactive and a bio-repellent state.

Porous Materials

Incorporating this compound into porous materials like membranes can impart pH-responsive properties to their pore structures. researchgate.net This enables dynamic control over the transport of fluids and molecules through the material. google.com For instance, a porous polymer monolith functionalized with this monomer can exhibit changes in permeability based on pH. As the polymer network swells or collapses in response to pH changes, the pore size is altered, thus regulating flow. This "gating" mechanism has potential uses in separation technologies and microfluidic devices. mdpi.com

Gas Adsorption and Separation Research

There is currently no available research data or published literature detailing the use of this compound in the development of materials for gas adsorption and separation. The potential for this compound to be incorporated into metal-organic frameworks (MOFs) or porous polymers for selective gas capture has not been explored in existing studies.

Catalytic Support Structures

Similarly, the application of this compound as a component in the synthesis of catalytic support structures is not documented in the scientific literature. Research has not been conducted to investigate its role as a ligand, monomer, or functionalizing agent for creating supports that can enhance catalytic activity or stability.

Nanomaterials Synthesis

While the chemical structure of this compound lends itself to polymer chemistry, its specific use in the synthesis of the following nanomaterials is not reported.

Polymer Nanoparticles and Nanogels

No studies have been found that utilize this compound in the formation of polymer nanoparticles or nanogels. The polymerization behavior of this specific monomer for creating controlled nanostructures has not been a subject of published research.

Hybrid Inorganic-Organic Nanostructures

There is a lack of research on the use of this compound as an organic component in the synthesis of hybrid inorganic-organic nanostructures. Its potential as a surface modifier for inorganic nanoparticles or as a linker in hybrid materials remains an uninvestigated area.

Advanced Analytical Methodologies for Research on 2 Prop 2 Enamido Methyl Benzoic Acid Systems

Spectroscopic Characterization Techniques for Derivatives and Polymers

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of "2-[(Prop-2-enamido)methyl]benzoic acid" and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "this compound," both ¹H NMR and ¹³C NMR would provide definitive evidence of its synthesis and purity.

In ¹H NMR spectroscopy, the chemical shifts, integration, and splitting patterns of the proton signals would confirm the presence of all key structural motifs. For instance, the protons of the vinyl group (prop-2-enamido) would appear in the characteristic downfield region for alkenes (typically 5.5-6.5 ppm). The methylene (B1212753) bridge protons (-CH₂-) would likely appear as a singlet or a doublet depending on coupling with the adjacent amide proton, while the aromatic protons on the benzoic acid ring would produce a complex multiplet pattern in the aromatic region (7.0-8.5 ppm). The acidic proton of the carboxyl group and the amide proton would be observable as broad singlets, and their positions could vary depending on the solvent and concentration.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. The spectrum would be expected to show distinct signals for the carbonyl carbons of the amide and carboxylic acid, the sp² carbons of the vinyl group and the aromatic ring, the sp³ carbon of the methylene bridge, and any other carbon atoms in derivatives.

For polymers derived from this monomer, NMR would be crucial for determining the polymer microstructure, including tacticity and the success of copolymerization.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound This data is illustrative and based on typical chemical shifts for similar functional groups.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Carboxylic acid (-COOH) 10.0 - 13.0 Broad Singlet 1H
Amide (-NH-) 8.0 - 9.0 Broad Singlet 1H
Aromatic protons 7.2 - 8.2 Multiplet 4H
Vinyl proton (=CH-) 6.1 - 6.4 Multiplet 1H
Vinyl protons (=CH₂) 5.6 - 5.8 Multiplet 2H

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in "this compound."

In an IR spectrum, the presence of the carboxylic acid would be confirmed by a very broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹. The secondary amide group would exhibit a characteristic N-H stretching vibration around 3300 cm⁻¹ and a strong C=O (Amide I) band around 1650 cm⁻¹. The C=C stretching of the vinyl group would be observed near 1620 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the vinyl and aromatic groups, which often yield strong Raman signals. The polymerization of the monomer could be monitored by observing the disappearance of the vinyl C=C stretching vibration.

Table 2: Expected Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid C=O Stretch 1700 - 1725
Amide N-H Stretch 3250 - 3350
Amide C=O Stretch (Amide I) 1640 - 1680
Vinyl C=C Stretch 1610 - 1640

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For "this compound," the benzoic acid chromophore would be expected to exhibit strong absorption bands in the UV region, typically corresponding to π→π* transitions of the aromatic ring. The presence of the acrylamido group might slightly modify the absorption maxima and molar absorptivity compared to unsubstituted benzoic acid. This technique would be particularly useful for quantitative analysis, such as determining the concentration of the monomer in a solution using the Beer-Lambert law. For polymers, changes in the UV-Vis spectrum could indicate alterations in the electronic environment of the chromophores upon polymerization.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum (e.g., using techniques like Electrospray Ionization - ESI) would offer further structural confirmation by showing the loss of specific fragments, such as the carboxylic acid group or parts of the acrylamide (B121943) side chain. MS is also invaluable for identifying byproducts in the synthesis reaction or degradation products.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification of "this compound" and for the analysis of its purity and the molecular weight distribution of its polymers.

High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of the "this compound" monomer. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed. A UV detector set to the absorption maximum of the benzoic acid chromophore would be used for detection. This setup would allow for the separation of the target compound from starting materials, intermediates, and any synthesis byproducts. The retention time and peak area would be used for qualitative identification and quantitative purity assessment, respectively.

For the analysis of polymers, a related technique, Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), would be employed to determine the molecular weight distribution (including number-average molecular weight, weight-average molecular weight, and polydispersity index) of the resulting polymers.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Research

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. The principle of GPC is based on separating polymer molecules according to their hydrodynamic volume in solution. Larger molecules elute first as they are excluded from the pores of the chromatography column packing material, while smaller molecules take a more tortuous path through the pores and elute later mdpi.com. This separation allows for the calculation of several key parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Ð), which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution mdpi.comrepositorioinstitucional.mx.

For polymers analogous to poly(this compound), such as those containing acrylamide and sulfonic acid groups, GPC analysis is crucial for confirming the successful synthesis of copolymers and for understanding how reaction conditions influence polymer chain length mdpi.commdpi.com. For instance, in the synthesis of block copolymers, a significant increase in molecular weight after the addition of a second monomer block, as observed by a shift in the GPC elugram, confirms the formation of the desired block structure mdpi.com.

The choice of eluent is critical for accurate GPC analysis. For hydrophilic polymers like those derived from acrylamide, aqueous buffers are often used, while organic solvents like dimethylformamide (DMF) are also employed, sometimes with additives like lithium bromide (LiBr) to prevent polymer aggregation mdpi.comrepositorioinstitucional.mx. Calibration is typically performed using polymer standards with a narrow molecular weight distribution, such as polystyrene or poly(methyl methacrylate) (PMMA) mdpi.com. However, discrepancies can arise between experimental and theoretical molecular weights if the hydrodynamic volume of the analyte polymer differs significantly from that of the calibration standard mdpi.com.

Below is a table showcasing typical GPC data for polymers with functionalities similar to poly(this compound).

Polymer SystemMn ( g/mol )Mw/Mn (Ð)EluentCalibration Standard
Poly(2-acrylamido-2-methylpropane sulfonic acid) (PAMPS)37,0501.55DMF + 0.05% LiBrPMMA
PAMPS-b-PMMA Copolymer78,5201.40DMF + 0.05% LiBrPMMA
Poly(acrylic acid) (PAA)1.63WaterNot Specified

Thermal Analysis Techniques in Polymer Science

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time researchgate.net. These methods are vital for understanding the thermal stability, phase transitions, and end-use performance of polymeric materials eag.comazom.com.

Differential Scanning Calorimetry (DSC) for Polymer Transitions

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature azom.comnih.gov. A typical DSC thermogram can reveal key thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) nih.gov.

The glass transition temperature (Tg) is a critical parameter, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state azom.comhu-berlin.de. This transition is observed as a step-like change in the heat capacity in the DSC curve hu-berlin.de. For polymers of this compound, the Tg would be influenced by the rigidity of the benzoic acid group, which would hinder chain mobility, and the potentially flexible poly-acrylamide backbone. In complex copolymer or hydrogel systems, the Tg can be affected by the composition and crosslinking density. For instance, incorporating comonomers can act as a plasticizer, lowering the Tg nih.gov.

The melting temperature (Tm) is characteristic of semi-crystalline polymers and appears as an endothermic peak on the DSC thermogram. The presence and characteristics of melting peaks provide information about the degree of crystallinity and crystalline structure of the polymer eag.com.

The table below presents DSC data for related polymer systems, illustrating the types of thermal transitions that can be analyzed.

Polymer SystemTransitionTemperature (°C)Notes
Poly(acrylamide) HydrogelTg191The Tg can decrease with the incorporation of carboxylic acid monomers. researchgate.net
Hydroxypropyl methyl cellulose-acrylic acid (HPMC-AAc) Network (1:17 ratio)Tg-14.2Increasing acrylic acid content acts as a plasticizer, reducing the Tg. nih.gov
Poly(p-methacryloyloxybenzoic acid) (PMBeA)TgNot specified

Thermogravimetric Analysis (TGA) for Polymer Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere researchgate.netmdpi.com. This technique is essential for determining the thermal stability of polymers and for studying their decomposition mechanisms. A TGA curve plots mass loss against temperature, and its first derivative (DTG) curve shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates mdpi.com.

For polymers containing acrylamide and benzoic acid functionalities, thermal degradation is expected to be a multi-stage process. Studies on structurally similar polymers, such as poly(p-acryloyloxybenzoic acid) (PABA) and poly(p-methacryloyloxybenzoic acid) (PMBA), indicate that decomposition begins at temperatures above 230°C metu.edu.tr. The degradation pathway primarily involves the decomposition of the side groups, leading to the release of compounds like phenol, benzoic acid, and hydroxybenzoic acid metu.edu.tr. Copolymers of acrylamide often exhibit a main degradation step in the range of 395–425°C, corresponding to the decomposition of the polymer backbone mdpi.com. The thermal stability can be influenced by the presence of comonomers; for example, copolymers containing 2-acrylamido-2-methylpropanesulfonic acid (AMPS) are noted for their good thermal stability researchgate.net.

The following table summarizes TGA findings for analogous polymer systems.

Polymer SystemOnset Decomposition Temp. (Tonset)Main Decomposition Stage(s) (°C)Atmosphere
Poly(p-acryloyloxybenzoic acid) (PABA)> 230°CNot specifiedAir
Poly(p-methacryloyloxybenzoic acid) (PMBeA)> 230°C265, 353, 468Not specified
Poly(N-isopropylacrylamide) (PNIPA)~300°C395 - 425Nitrogen
Hydroxypropyl methyl cellulose-acrylic acid (HPMC-AAc) Network> 220°C220 - 330 (decarboxylation)Not specified

Microscopic and Morphological Characterization of Materials

Microscopy techniques are critical for visualizing the structure of polymeric materials from the micro- to the nanoscale, providing insights into how synthesis and processing conditions affect the final material architecture.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials. In SEM, a focused beam of electrons is scanned across a sample's surface, and the resulting signals (such as secondary electrons) are used to generate high-resolution images.

For polymeric materials derived from this compound, particularly in the form of hydrogels or composites, SEM can reveal important structural details. For example, in superabsorbent polymers and hydrogels based on acrylamide and acrylic acid, SEM micrographs show the surface morphology, such as the presence of dense, irregular granules or a porous network structure mdpi.comnih.govnih.gov. The pore size and distribution within a hydrogel matrix, which are crucial for applications like controlled release, can be effectively characterized nih.gov. Studies on related copolymers have shown that morphology can range from lobed particles to raspberry-like structures, depending on the polymerization method nih.gov. The morphology of semi-interpenetrating network gels has also been shown to vary significantly with the relative proportions of the comonomers used in their synthesis researchgate.net.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM, allowing for the investigation of the internal structure and nanoscale features of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through.

In the context of polymers based on this compound, TEM would be particularly useful for characterizing nanocomposites or block copolymer systems. For example, if inorganic nanoparticles were synthesized in-situ within a polymer matrix, TEM could be used to visualize the size, shape, and dispersion of these particles nih.gov. In studies of related core-shell nanogels, TEM has been used to confirm the structure and determine the particle diameter researchgate.net. For copolymers of acrylamide and AMPS, TEM observations have shown that grafting reactions can occur on the surface of nanofibers without altering their main morphological features researchgate.net. This level of detail is crucial for understanding structure-property relationships at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information and assess various surface properties at the nanoscale. iaea.org For polymer systems derived from this compound, AFM is an invaluable tool for characterizing surface morphology, roughness, and mechanical properties without the need for extensive sample preparation or subjecting the polymer to harsh conditions like high vacuum or electron beams. researchgate.net

In the context of polymers of this compound, which may be designed for various applications such as coatings or biomaterials, understanding the surface characteristics is crucial. AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflections of the cantilever due to tip-sample interactions are monitored by a laser and photodiode system to generate a three-dimensional topographic map of the surface. researchgate.net

Beyond imaging, AFM can operate in different modes to probe local mechanical properties. For instance, tapping mode, where the cantilever oscillates near its resonance frequency, can minimize destructive lateral forces, making it ideal for soft polymer surfaces. Phase imaging in tapping mode can reveal variations in surface composition, adhesion, and viscoelasticity, which would be useful in identifying different domains in polymer blends or composites involving poly(this compound).

Furthermore, AFM can be used for quantitative nanomechanical mapping to determine properties such as Young's modulus and adhesion forces at specific points on the polymer surface. iaea.org This is particularly relevant for applications where the mechanical performance of the polymer at a local level is critical. For example, the stiffness and adhesion of a polymer coating can be precisely mapped.

A hypothetical study on a thin film of poly(this compound) could yield data on its surface roughness and modulus, as illustrated in the interactive table below. Such data is vital for quality control and for correlating surface properties with functional performance.

Interactive Table: Surface Properties of Poly(this compound) Thin Films Measured by AFM
Sample AreaRoot Mean Square (RMS) Roughness (nm)Average Young's Modulus (GPa)
Area 12.53.1
Area 23.12.9
Area 32.83.2

This table is illustrative and presents hypothetical data that could be obtained from AFM analysis.

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other structural information.

Single Crystal X-ray Diffraction for Molecular and Coordination Structures

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can be applied to the monomer this compound, or to coordination complexes involving this molecule, provided that suitable single crystals can be grown.

The analysis of the diffraction pattern from a single crystal allows for the determination of the unit cell dimensions, space group, and the exact coordinates of every atom in the molecule. This provides unambiguous information about bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and π-stacking. nih.gov For benzoic acid derivatives, SC-XRD studies have revealed common structural motifs, such as the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. iaea.orgresearchgate.net

In the case of this compound, SC-XRD would be able to elucidate the conformation of the molecule, including the dihedral angle between the benzene (B151609) ring and the carboxylic acid group, and the geometry of the prop-2-enamido side chain. This information is fundamental to understanding its chemical reactivity and how it packs in the solid state.

The following interactive table provides representative crystallographic data for a benzoic acid derivative, illustrating the detailed structural information that can be obtained from a single crystal X-ray diffraction study. niscpr.res.in

Interactive Table: Representative Crystallographic Data for a Benzoic Acid Derivative
ParameterValue
Empirical FormulaC₂₃H₁₉N₃O₃
Formula Weight385.41
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)16.076(6)
b (Å)13.554(5)
c (Å)18.526(8)
α (°)90
β (°)90
γ (°)90
Volume (ų)4036.8(3)
Z8

Data is for 2-((5-((m-tolyloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzoic acid and is presented as a representative example of the output of a single crystal XRD experiment. niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.